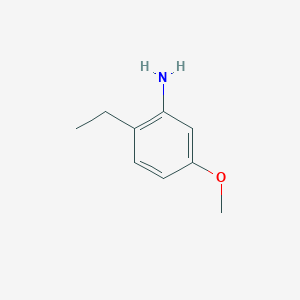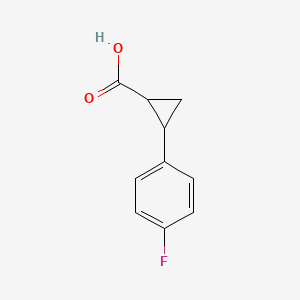
2-(4-氟苯基)环丙烷甲酸
描述
The compound of interest, 2-(4-Fluorophenyl)cyclopropanecarboxylic acid, is a fluorinated cyclopropane derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of fluorinated cyclopropane derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, a method for synthesizing 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another approach for synthesizing a related compound, cis-2-fluorocyclopropanecarboxylic acid, utilizes rhodium-catalyzed cyclopropanation of electron-deficient olefins . These methods could potentially be adapted for the synthesis of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring and the substituents' influence on the ring's conformation. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . These structural insights are relevant for understanding the steric and electronic effects that substituents like the 4-fluorophenyl group might have on the cyclopropane core of the compound .
Chemical Reactions Analysis
The reactivity of cyclopropane derivatives is influenced by the ring strain and the nature of the substituents. The papers provided do not directly address the chemical reactions of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid, but they do discuss reactions of structurally related compounds. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involves nucleophilic substitution reactions and ester hydrolysis . These types of reactions could be relevant when considering the functionalization of the carboxylic acid group or the introduction of substituents on the cyclopropane ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are determined by their molecular structure. The crystal structures of inclusion compounds of cyclopropane dicarboxylic acid hosts with various guests reveal the importance of hydrogen bonding and molecular geometry in determining the compounds' solid-state properties . Although the specific physical and chemical properties of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid are not detailed in the provided papers, the principles gleaned from these studies can be applied to predict its behavior in different environments, such as its solubility, melting point, and potential for forming inclusion complexes.
科学研究应用
阿尔茨海默病研究
2-(4-氟苯基)环丙烷甲酸衍生物(如 CHF5074)已被评估对小鼠阿尔茨海默病模型中脑 β-淀粉样蛋白病理和空间记忆的影响。这些研究非常重要,因为它们提供了对阿尔茨海默病潜在治疗方法的见解 (Imbimbo 等人,2009)。
合成和生物活性
研究还集中在合成各种环丙烷甲酸衍生物及其生物活性上。这包括 N-环丙烷甲酰基-N'-吡啶-2-基硫脲及其潜在的除草剂和杀菌剂活性 (田等人,2009)。此外,还合成了 N-(4-氟苯基)-1-(吡咯烷-1-羰基)环丙烷-1-甲酰胺等衍生物,并研究了它们的结构性质 (周等人,2021)。
杀虫活性
这些化合物的一个重要应用领域是杀虫活性。研究表明,某些 2-氟苯基衍生物对粘虫表现出有希望的杀虫特性,这突出了它们在农业应用中的潜力 (石等人,2000)。
抗菌和抗氧化研究
进一步的研究探索了通过环丙烷化合成的木脂素共轭物的抗菌和抗氧化特性。这些研究有助于理解这些化合物的潜在药用应用 (拉加文德拉等人,2016)。
理化性质
了解氟烷基取代的环丙烷衍生物的理化性质对于它们在各个领域的应用至关重要。研究集中在合成和分析这些化合物的性质,以更好地了解它们的化学行为和潜在应用 (切尔尼赫等人,2020)。
属性
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWMUZHTDQZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619024 | |
| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
879324-64-8 | |
| Record name | 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

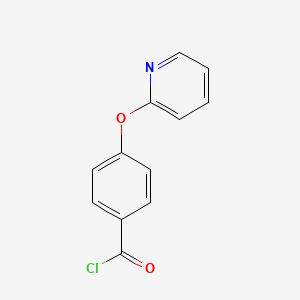
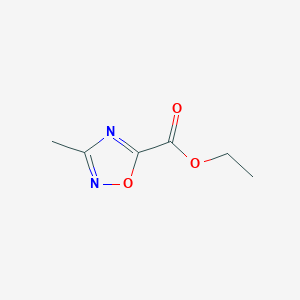
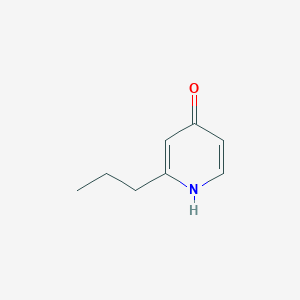
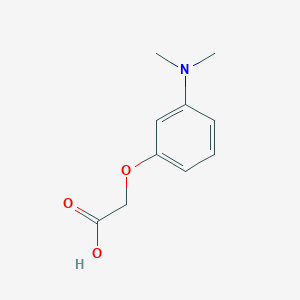
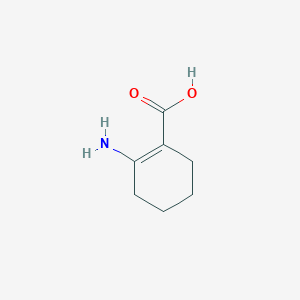


![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)

